molecular formula C6H10O2 B14691836 Ethylsuccinaldehyde CAS No. 25355-30-0

Ethylsuccinaldehyde

Cat. No.: B14691836
CAS No.: 25355-30-0
M. Wt: 114.14 g/mol
InChI Key: FYQMMABWOLQJEQ-UHFFFAOYSA-N
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Description

Ethylsuccinaldehyde (systematic IUPAC name pending verification) is a hypothetical or lesser-known aldehyde compound characterized by a succinaldehyde (butanedial) backbone substituted with an ethyl group. The absence of specific identifiers (e.g., CAS number, molecular formula) in the provided sources limits precise characterization .

Properties

CAS No.

25355-30-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-ethylbutanedial

InChI

InChI=1S/C6H10O2/c1-2-6(5-8)3-4-7/h4-6H,2-3H2,1H3

InChI Key

FYQMMABWOLQJEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsuccinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-1,4-butanediol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.

Another method involves the hydroformylation of 1-butene followed by oxidation. In this process, 1-butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethylbutanal, which is then oxidized to this compound using oxidizing agents like PCC .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation route due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of a rhodium-based catalyst to facilitate the hydroformylation process .

Chemical Reactions Analysis

Types of Reactions

Ethylsuccinaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form ethylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-ethyl-1,4-butanediol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules with β-hydroxy aldehyde or ketone functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ethylsuccinic acid

    Reduction: 2-Ethyl-1,4-butanediol

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

Ethylsuccinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylsuccinaldehyde involves its reactivity as a dialdehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. Additionally, the aldehyde groups can undergo nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethylsuccinaldehyde with structurally or functionally related compounds, leveraging data from the provided evidence and extrapolated properties based on chemical analogs:

Property This compound (Hypothetical) Acetaldehyde (Ethanal) Ethyl Decanoate Succinaldehyde (Butanedial)
CAS Registry Number N/A 75-07-0 110-38-3 638-37-9
Molecular Formula C₆H₁₀O₂ (assumed) C₂H₄O C₁₂H₂₄O₂ C₄H₆O₂
Functional Groups Two aldehyde groups, ethyl substituent One aldehyde group Ester group (ethyl ester of decanoic acid) Two aldehyde groups
Boiling Point ~180–200°C (estimated) 20.2°C 243–245°C 169–171°C
Applications Potential crosslinker in polymers Precursor to acetic acid, resins, flavors Flavoring agent, plasticizer Crosslinking agent, biocide
Reactivity High (due to dual aldehydes) Moderate (prone to oxidation) Low (stable ester) High (reacts with amines, thiols)
Toxicity Unknown Carcinogenic (Group 1 IARC) Low (GRAS status for food) Irritant (acute toxicity)

Key Findings:

  • Structural Differences: this compound’s ethyl-substituted dialdehyde structure distinguishes it from Acetaldehyde (a monoaldehyde) and Ethyl Decanoate (an ester). This substitution may enhance its stability compared to Succinaldehyde but reduce volatility compared to Acetaldehyde .
  • Reactivity: Like Succinaldehyde, this compound’s dual aldehyde groups likely enable crosslinking in polymers, a property absent in Ethyl Decanoate .
  • Toxicity: Acetaldehyde’s carcinogenicity contrasts sharply with Ethyl Decanoate’s safety profile, suggesting this compound’s toxicity would require rigorous evaluation if synthesized .

Research Limitations and Data Integrity

The absence of direct experimental data for this compound in the provided evidence necessitates cautious extrapolation. For instance, emphasizes rigorous reporting of parameters like significant figures and error margins, which are critical for validating hypothetical properties . Future studies should prioritize synthesizing this compound and characterizing its physicochemical behavior to fill these gaps.

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